molecular formula C12H26N2O B13248852 4-Methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol

4-Methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol

Cat. No.: B13248852
M. Wt: 214.35 g/mol
InChI Key: UJSBAWCBQHPUEI-UHFFFAOYSA-N
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Description

4-Methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol is an organic compound with the molecular formula C12H26N2O It is a derivative of piperidine and is characterized by the presence of a methyl group and an amino alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol typically involves the reaction of 1-methylpiperidine with 4-methyl-2-pentanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial production process is designed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-methylpiperidin-4-yl)amino]ethan-1-ol: A similar compound with a shorter carbon chain.

    4-Amino-1-methylpiperidine: A related compound with an amino group instead of an amino alcohol.

    2-(4-Methylpiperazin-1-yl)ethan-1-amine: Another similar compound with a different functional group.

Uniqueness

4-Methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a piperidine ring, methyl group, and amino alcohol functional group makes it a versatile compound with diverse applications in research and industry.

Properties

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

4-methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol

InChI

InChI=1S/C12H26N2O/c1-10(2)8-12(9-15)13-11-4-6-14(3)7-5-11/h10-13,15H,4-9H2,1-3H3

InChI Key

UJSBAWCBQHPUEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NC1CCN(CC1)C

Origin of Product

United States

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